(2-Chloro-6-fluorophenyl)methanesulfonyl chloride
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Overview
Description
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2FO2S. It is a white to yellow solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (2-chloro-6-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: It can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reaction with thiols
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with the formula CH3SO2Cl, used in similar reactions but lacks the chloro and fluoro substituents.
(2-Chloro-6-fluorophenyl)sulfonyl chloride: Similar structure but without the methylene group.
Uniqueness
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the derivatives formed. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDXEVWUTIVWCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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